Pyr-glu-pro-NH2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyr-glu-pro-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring consistency and efficiency. The use of advanced purification techniques, such as preparative HPLC, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyr-glu-pro-NH2 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the proline residue, leading to the formation of hydroxyproline derivatives.
Reduction: Reduction reactions can modify the peptide backbone, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the peptide, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the proline residue can yield hydroxyproline derivatives, while substitution reactions can introduce new functional groups into the peptide.
Scientific Research Applications
Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.
Biology: Pyr-glu-pro-NH2 is used in research on peptide-receptor interactions and signal transduction pathways.
Medicine: It has been investigated for its potential therapeutic effects, particularly in modulating the actions of thyrotropin-releasing hormone.
Industry: The compound is used in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Pyr-glu-pro-NH2 exerts its effects by binding to specific receptors on the cell surface. It acts as an antagonist of thyrotropin-releasing hormone, inhibiting its cholinergic central actions. The binding occurs at an allosteric site on the thyrotropin-releasing hormone receptor, leading to a conformational change that reduces the receptor’s activity .
Comparison with Similar Compounds
Similar Compounds
Thyrotropin-releasing hormone (TRH): Pyr-glu-pro-NH2 is structurally related to TRH but differs in its biological activity.
pGlu-Glu-Pro-NH2: Another analog of TRH, which has been studied for its central nervous system effects.
Uniqueness
This compound is unique in its ability to act as an antagonist of thyrotropin-releasing hormone, making it a valuable tool for studying the mechanisms of TRH action and developing potential therapeutic agents .
Properties
IUPAC Name |
5-(2-carbamoylpyrrolidin-1-yl)-5-oxo-4-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O6/c16-13(23)10-2-1-7-19(10)15(25)9(4-6-12(21)22)18-14(24)8-3-5-11(20)17-8/h8-10H,1-7H2,(H2,16,23)(H,17,20)(H,18,24)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZBGWLLSXSYLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)O)NC(=O)C2CCC(=O)N2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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